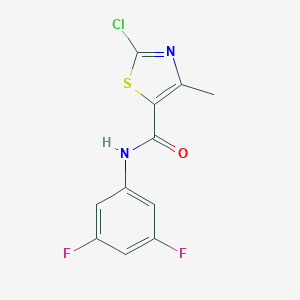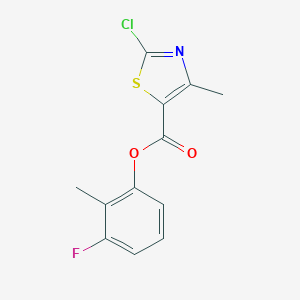![molecular formula C18H13F3N4S B287441 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287441.png)
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazoles. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
作用機序
The mechanism of action of 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in cell proliferation and metabolism. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division in cancer cells. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Biochemical and Physiological Effects:
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In vivo studies have demonstrated its ability to inhibit tumor growth in mice and to reduce the fungal burden in a mouse model of candidiasis.
実験室実験の利点と制限
The advantages of using 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, broad-spectrum activity, and relatively low toxicity. However, its limitations include its poor solubility in water and its tendency to form aggregates, which can affect its bioavailability and activity.
将来の方向性
There are numerous future directions for research on 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some possible areas of investigation include:
1. Design and synthesis of analogs with improved solubility and bioavailability.
2. Evaluation of its potential as a lead compound for developing new anticancer, antifungal, and antitubercular agents.
3. Investigation of its mechanism of action at the molecular level.
4. Development of new methods for its delivery and targeted delivery to specific tissues or cells.
5. Evaluation of its potential as a fluorescent probe for detecting metal ions in biological and environmental samples.
6. Investigation of its potential as a plant growth regulator and as a fungicide in agriculture.
Conclusion:
In conclusion, 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has shown high potency and broad-spectrum activity in scientific research. However, further studies are needed to fully understand its mechanism of action and to develop new analogs with improved solubility and bioavailability.
合成法
The synthesis of 6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,4-dimethylphenyl hydrazine and 3-(trifluoromethyl)benzoyl isothiocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is refluxed for several hours, and the resulting product is purified by column chromatography. This method provides a high yield of the desired product and is relatively simple compared to other reported methods.
科学的研究の応用
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising results in various scientific research applications. In medicinal chemistry, it has been evaluated for its potential as an anticancer agent, antifungal agent, and antitubercular agent. In material science, it has been studied for its potential as a corrosion inhibitor and as a fluorescent probe for detecting metal ions. In agriculture, it has been investigated for its potential as a plant growth regulator and as a fungicide.
特性
製品名 |
6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C18H13F3N4S |
分子量 |
374.4 g/mol |
IUPAC名 |
6-(2,4-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-6-7-14(11(2)8-10)16-24-25-15(22-23-17(25)26-16)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3 |
InChIキー |
CQBYPBQTVDGCJV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
正規SMILES |
CC1=CC(=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Trifluoromethyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287358.png)
![N-[1-(4-chlorophenyl)ethyl]-1,5-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B287360.png)



![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)







